molecular formula C34H18 B089413 Tetrabenzo[de,h,kl,rst]pentaphene CAS No. 188-13-6

Tetrabenzo[de,h,kl,rst]pentaphene

Cat. No. B089413
CAS RN: 188-13-6
M. Wt: 426.5 g/mol
InChI Key: JITUTDSDJPQCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabenzo[de,h,kl,rst]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C34H18 . It has an average mass of 426.507 Da and a monoisotopic mass of 426.140839 Da .


Molecular Structure Analysis

The molecule contains a total of 52 atoms, including 18 Hydrogen atoms and 34 Carbon atoms . The 3D structure of Tetrabenzo[de,h,kl,rst]pentaphene can be viewed using specific software .


Physical And Chemical Properties Analysis

Tetrabenzo[de,h,kl,rst]pentaphene has a molecular weight of 426.5067 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Fluorescence Emission in Solvent Polarity Studies : Tucker et al. (1991) reported on the fluorescence emission spectra of various PAHs, including dibenzo[h,rst]pentaphene, in different organic solvents. This study highlighted the potential of these compounds as probes for solvent polarity behavior, with dibenzo[h,rst]pentaphene exhibiting selective emission intensity enhancement with increasing solvent polarity (Tucker et al., 1991).

  • Photooxygenation Properties : Uchida et al. (1996) investigated the photooxygenation of tetrabenzo[a,cd,j,lm]perylene and tribenzo[a,h,rst]phenanthra[10,1,2-cde]pentaphene under visible light. They found that despite structural similarities, only tribenzo[a,h,rst]phenanthra[10,1,2-cde]pentaphene undergoes photooxygenation, which was explained by differences in stabilization energy (Uchida et al., 1996).

  • Mass Spectrometry and Molecular Structure : Ueda et al. (1983) analyzed the mass spectra of various violanthrene samples, including benzo[rst]phenanthro[10,1,2-cde]pentaphene, to study the effect of overcrowding in condensed aromatic rings. This research aids in understanding the molecular structure and ionization behaviors of such complex PAHs (Ueda et al., 1983).

  • Synthesis of Fluorinated Derivatives : Sardella et al. (1979) described the synthesis of 2-fluorobenzo[rst]pentaphene and its isotopically labeled variant, which are useful for studying the effects of fluorine on reactivity and potential carcinogenic activity (Sardella et al., 1979).

  • Synthesis and Electronic Properties : Suzuki et al. (2017) presented a method for synthesizing dibenzo[h,rst]pentaphenes and noted their hole-transporting characteristics, relevant for electronic device applications (Suzuki et al., 2017).

  • Carcinogenic Activity and Active Sites : Boger et al. (1976) synthesized and tested compounds like 3-fluorobenzo[rst]pentaphene for carcinogenic activity, contributing to the understanding of how structural variations in PAHs influence their biological effects (Boger et al., 1976).

  • Polycyclic Aromatic Hydrocarbon Solute Probes : Waris et al. (1989) studied the fluorescence properties of various PAHs, including tribenzo[de,kl,rst]pentaphene, to establish new polarity scales based on fluorescence intensity ratios, again emphasizing their role in solvent polarity studies (Waris et al., 1989).

  • Synthesis and Structural Analysis : Fujisawa et al. (1999) synthesized dibenzo[h,rst]naphtho[8,1,2-cde]pentaphene, providing insights into the synthesis methods and structural characteristics of such compounds (Fujisawa et al., 1999).

properties

IUPAC Name

nonacyclo[16.12.2.12,6.119,23.011,31.012,17.028,32.010,34.027,33]tetratriaconta-1(30),2,4,6(34),7,9,11(31),12,14,16,18(32),19,21,23(33),24,26,28-heptadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H18/c1-2-12-24-23(11-1)31-27-15-5-9-19-7-3-13-21(29(19)27)25-17-18-26-22-14-4-8-20-10-6-16-28(30(20)22)32(24)34(26)33(25)31/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITUTDSDJPQCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C2C6=CC=CC7=C6C5=CC=C7)C8=CC=CC9=C8C3=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940274
Record name Tetrabenzo[de,h,kl,rst]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabenzo[de,h,kl,rst]pentaphene

CAS RN

188-13-6
Record name Tetrabenzo(de,h,kl,rst)pentaphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabenzo[de,h,kl,rst]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
JR Dias - Molecular Physics, 1995 - Taylor & Francis
Within the framework of a functional group-like approach, the structural origin of eigenvalues ± 2, ± 1, ± √ 3, ± √ 2, and 0 are detailed. Methods for recognizing their occurrence in …
Number of citations: 36 www.tandfonline.com
Y Ueda, Y Ono - Bulletin of the Chemical Society of Japan, 1975 - journal.csj.jp
Activated complexes of the polarographic reductions of unsaturated organic compounds were assumed to be formed by the interaction of the π-molecular orbital of each compound with …
Number of citations: 2 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.